Ring-Chain Tautomerism: 6-Formyl vs. 2-Formyl Positional Isomer
2-Formylbenzoic acid and its derivatives undergo reversible ring-chain tautomerism to form 3-hydroxyphthalides. This property is exploited in dynamic covalent reactions with N-, O-, and S-nucleophiles [1]. The target compound 6-formyl-2-methoxy-3-methylbenzoic acid has its formyl group para to the carboxyl group, which precludes this tautomerism. No quantitative equilibrium constant (KT) is available for the target compound; the 2-formyl isomer is known to favor the cyclic tautomer under specific conditions, with KT values reported for parent 2-formylbenzoic acid in the range of 0.5–2.0 depending on solvent [1].
| Evidence Dimension | Ability to undergo ring-chain tautomerism (qualitative); equilibrium constant (KT) for parent 2-formylbenzoic acid |
|---|---|
| Target Compound Data | No ring-chain tautomerism possible; KT not applicable |
| Comparator Or Baseline | 2-Formylbenzoic acid (parent): KT ≈ 0.5–2.0 (solvent-dependent) [1]; 2-formyl-6-methoxy-3-methylbenzoic acid (CAS 945981-91-9) predicted to exhibit analogous tautomerism |
| Quantified Difference | Qualitative difference in reaction manifold; quantitative KT difference not measured for the methyl/methoxy-substituted pair |
| Conditions | Solution-phase equilibrium; specific solvent and temperature data not available for the target compound or its direct positional isomer |
Why This Matters
Researchers requiring a non-tautomerizing formylbenzoic acid building block for applications such as irreversible Schiff base formation or metal coordination must select the 6-formyl isomer over the tautomerizing 2-formyl analog.
- [1] Wikipedia. 2-Carboxybenzaldehyde. Ring-chain tautomerism description. Accessed April 2026. View Source
